molecular formula C22H24N2O3S2 B2519431 Ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 450349-14-1

Ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2519431
CAS RN: 450349-14-1
M. Wt: 428.57
InChI Key: PBDNUKBZJVXRGJ-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized for various pharmacological activities. The related compounds in the provided papers include derivatives of benzothiophene and thiazinone, which have been explored for their anti-allergy and hypnotic activities .

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions under basic or acidic conditions. For instance, ethyl 2-benzoylthioureidothiophen-3-carboxylates undergo cyclization to form 2-aminothieno[2,3-d][1,3]thiazin-4-ones when treated with concentrated sulfuric acid or polyphosphoric acid/ethanol . Similarly, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate can be converted into various benzothieno[2,3-d]pyrimidine derivatives through reactions with nucleophiles . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing features such as a thiophene ring substituted with various functional groups. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows a cis orientation of the carbonyl group with respect to the C2=C3 double bond and stabilization by intra- and intermolecular hydrogen bonds . These structural insights are crucial for understanding the reactivity and potential interactions of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes interactions with various nucleophiles and binucleophiles, leading to the formation of new heterocyclic systems. For instance, ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates can undergo recyclization with nitrogen-containing binucleophiles to form bicyclic and tetracyclic derivatives . These reactions demonstrate the versatility of the core structure in forming diverse heterocyclic compounds, which may also apply to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures and the presence of various substituents. For example, the presence of amino groups in the 2-aminothieno[2,3-d][1,3]thiazin-4-ones was evaluated for anti-allergy activity, with one compound showing weak activity . The hypnotic activity of some benzothienopyrimidine derivatives was also preliminarily screened . These properties are indicative of the potential biological activities that the compound of interest may possess.

Scientific Research Applications

Synthesis of Antimicrobial and Anti-inflammatory Agents

Researchers have explored the conversion of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into compounds with potential antimicrobial and anti-inflammatory properties. By undergoing modifications, such as acetylation and reaction with hydrazine hydrate, the compound serves as a precursor in synthesizing derivatives with promising biological activity. Schiff bases derived from these processes have shown antibacterial, antifungal, and anti-inflammatory activities, indicating the compound's potential in developing new therapeutic agents (Narayana et al., 2006).

properties

IUPAC Name

ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-3-27-22(26)20-15-9-5-7-11-17(15)29-21(20)23-19(25)13-28-18-12-24(2)16-10-6-4-8-14(16)18/h4,6,8,10,12H,3,5,7,9,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDNUKBZJVXRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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